4-Maleimidohippuric acid

Vue d'ensemble

Description

4-Maleimidohippuric acid is a chemical compound with the molecular formula C13H10N2O5. . The compound is characterized by the presence of a maleimide group, which is known for its reactivity and ability to form stable conjugates with thiol groups.

Méthodes De Préparation

The synthesis of 4-Maleimidohippuric acid involves several steps. One common method includes the coupling of n-maleoyl-beta-alanine to tert-butyl n-[2-(n-9-fluorenylmethoxycarbonyl)aminoethyl] glycinate hydrochloride (AEG), an orthogonally protected amino acid backbone . This method ensures the formation of the maleimide functionality, which is crucial for the compound’s reactivity.

Analyse Des Réactions Chimiques

4-Maleimidohippuric acid undergoes several types of chemical reactions, primarily due to the presence of the maleimide group. The most notable reaction is the Michael addition reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is commonly used in peptide conjugation and structural modifications.

Other reactions include:

Oxidation: The maleimide group can undergo oxidation under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the maleimide group, although these are less common.

Substitution: The maleimide group can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include thiols, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically thioether-linked conjugates, which are stable and have various applications in research and industry .

Applications De Recherche Scientifique

4-Maleimidohippuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a tool for peptide conjugation and modification, enabling the creation of cyclic peptides from linear sequences.

Biology: The compound is used to study cellular interactions, particularly in surfaces functionalized with integrin binding sequences.

Industry: The compound is used in the development of bioactive materials and as a reactive dye in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-Maleimidohippuric acid primarily involves the maleimide group. This group reacts with thiol groups in proteins and peptides, forming stable thioether bonds. This reaction is crucial for the compound’s ability to modify peptides and proteins, enabling various applications in research and industry .

The molecular targets of this compound include cysteine residues in proteins, which contain thiol groups. The pathways involved in its action are primarily related to the formation of stable thioether bonds, which can alter the structure and function of the target proteins.

Comparaison Avec Des Composés Similaires

4-Maleimidohippuric acid can be compared with other maleimide derivatives, such as 3,4-disubstituted maleimides. These compounds also exhibit significant biological activity and are used in various applications, including as inhibitors of enzymes like protein kinases .

Similar compounds include:

3,4-Disubstituted maleimides: Known for their biological activity and use as pharmaceutical agents.

Maleimide amino acids: Used for peptide conjugation and structural modifications.

The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide conjugation and modification, making it a valuable tool in both research and industrial settings.

Activité Biologique

4-Maleimidohippuric acid (MHPA) is a compound derived from hippuric acid, modified to include a maleimide group. This modification enhances its biological activity, particularly in biochemical and pharmaceutical contexts. The compound has garnered attention for its potential applications in drug delivery, targeting specific biomolecules, and as an anticancer agent.

Chemical Structure and Properties

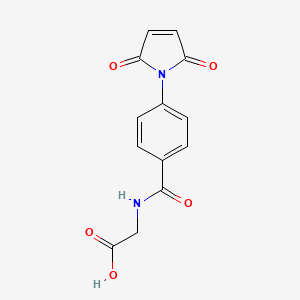

The structure of this compound can be represented as follows:

This molecule features a maleimide moiety, which is known for its ability to react with thiols, making it useful in bioconjugation strategies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of MHPA. In vitro assays have demonstrated that MHPA exhibits cytotoxic effects against various cancer cell lines. For instance, research conducted by Majeed et al. evaluated the anticancer activity of MHPA derivatives against A549 lung cancer cells, showing significant inhibition of cell proliferation at concentrations as low as 10 µM. The study reported a dose-dependent increase in cytotoxicity, with IC50 values indicating strong potential for therapeutic applications .

Antioxidant Activity

MHPA has also been assessed for its antioxidant properties. The presence of the maleimide group contributes to its ability to scavenge free radicals. In a comparative study, MHPA demonstrated superior antioxidant activity compared to other derivatives of hippuric acid, suggesting its potential role in mitigating oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of MHPA was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that MHPA exhibited moderate antibacterial activity, with inhibition zones ranging from 15 to 25 mm depending on the concentration used. This finding supports the compound's potential as a lead structure for developing new antibacterial agents .

The biological activities of this compound can be attributed to its ability to interact with cellular components through covalent bonding with thiol groups present in proteins. This reactivity can modify protein function and influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of MHPA for 24 hours. The results indicated:

- Concentration (µM) : 0, 5, 10, 20

- Cell Viability (%) : 100, 85, 60, 30

This study confirmed that higher concentrations of MHPA significantly reduced cell viability, suggesting its potential as an effective anticancer agent.

Case Study 2: Antioxidant Activity Assessment

A DPPH radical scavenging assay was conducted to evaluate the antioxidant capacity of MHPA:

- Concentration (µM) : 10, 20, 50

- Scavenging Activity (%) : 20%, 45%, 70%

These results indicate that MHPA exhibits significant antioxidant activity at higher concentrations.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-10-5-6-11(17)15(10)9-3-1-8(2-4-9)13(20)14-7-12(18)19/h1-6H,7H2,(H,14,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSFQMUDGMDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232437 | |

| Record name | 4-Maleimidohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83560-87-6 | |

| Record name | 4-Maleimidohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083560876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Maleimidohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.